1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide

Description

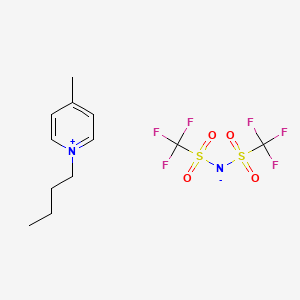

1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide ([B4mpy][Tf2N]) is a hydrophobic ionic liquid (IL) composed of a pyridinium cation with a butyl chain at the 1-position and a methyl group at the 4-position, paired with the bis(trifluoromethylsulfonyl)imide ([Tf2N]⁻) anion. Its unique structure imparts low viscosity, high thermal stability, and excellent electrical conductivity, making it suitable for applications such as liquid-liquid extraction, electrolytes in energy storage devices, and green solvents .

Propriétés

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-butyl-4-methylpyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.C2F6NO4S2/c1-3-4-7-11-8-5-10(2)6-9-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQABPVGVABDFHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=C(C=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475681-62-0 | |

| Record name | 1-Butyl-4-methylpyridinium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Method Overview

The most common approach for preparing [b4mpy][Tf₂N] involves two main steps:

Detailed Procedure

-

- 4-methylpyridine is reacted with butyl bromide in an inert solvent such as acetonitrile or toluene.

- The reaction is typically conducted at elevated temperatures (around 80–100°C) under reflux for 24–48 hours.

- The resulting pyridinium bromide salt is isolated by filtration and washed to remove unreacted starting materials.

-

- The pyridinium bromide is dissolved in water or an organic solvent.

- An equimolar amount of lithium bis(trifluoromethanesulfonyl)imide (Li[Tf₂N]) is added.

- The mixture is stirred at room temperature or slightly elevated temperature (~50°C) for several hours, facilitating the exchange of bromide for the bis(trifluoromethylsulfonyl)imide anion.

- The ionic liquid is then separated, often by extraction or filtration, and dried under vacuum at elevated temperatures (~80°C) to remove residual moisture.

Research Data & Findings

- This method yields high-purity [b4mpy][Tf₂N], with purity levels exceeding 98%, as confirmed by HPLC and NMR analysis.

- The process benefits from mild reaction conditions and straightforward purification, making it suitable for scale-up.

One-Pot Synthesis via Direct Alkylation and Anion Incorporation

Method Overview

Recent innovations have introduced one-pot synthesis techniques that streamline the process by combining quaternization and anion exchange into a single reaction vessel, reducing steps and improving efficiency.

Procedure Details

Preparation of Trifluoromethyl Lithium:

- Trifluoromethane gas is introduced into a nonpolar solvent containing alkyl lithium (e.g., butyl lithium) at low temperatures (-70°C to -50°C).

- This reaction produces trifluoromethyl lithium, a reactive intermediate.

Formation of the Pyridinium Salt:

- 4-methylpyridine is added to the reaction mixture.

- The trifluoromethyl lithium reacts with the pyridine, forming the N-alkylated pyridinium intermediate directly in the presence of trifluoromethyl groups.

-

- Lithium bis(trifluoromethylsulfonyl)imide is added to the mixture.

- The reaction proceeds at low temperature, with the trifluoromethyl groups attaching to the pyridinium core, and the bis(trifluoromethylsulfonyl)imide anion associating with the cation.

-

- The mixture is stirred for several hours, then filtered.

- The ionic liquid is purified by vacuum evaporation, yielding [b4mpy][Tf₂N].

Advantages & Data

- This method simplifies the synthesis, reduces waste, and enhances yield.

- Experimental data confirm high purity and consistent thermophysical properties, with the entire process optimized for industrial scalability.

Solvent-Mediated Synthesis with Purification

Method Overview

An alternative approach involves solvent-mediated synthesis, emphasizing purification and control over impurities:

- Pyridine derivatives are alkylated in organic solvents like toluene or xylene.

- Post-synthesis, the halide salts are exchanged with TFSI via metathesis reactions.

Procedure Highlights

- The pyridinium halide is synthesized via alkylation.

- The halide is then reacted with lithium bis(trifluoromethylsulfonyl)imide in an organic solvent.

- The ionic liquid is recovered through filtration and dried under vacuum.

Research Findings

- This method yields high-quality ionic liquids with minimal halide contamination.

- It is particularly suitable for laboratory-scale synthesis and detailed property investigations.

Data Table: Summary of Preparation Methods

| Method Type | Key Reagents | Reaction Conditions | Purity Level | Advantages | Limitations |

|---|---|---|---|---|---|

| Two-step Quaternization & Anion Exchange | 4-methylpyridine, butyl bromide, Li[Tf₂N] | Reflux at 80–100°C; room temp for anion exchange | >98% | High purity, scalable, straightforward | Multiple steps, halide residues possible |

| One-pot Alkylation & Anion Incorporation | 4-methylpyridine, trifluoromethane, alkyl lithium, Li[Tf₂N] | -70°C to 50°C; 3–9 hours | >98% | Streamlined, cost-effective, high yield | Requires handling reactive intermediates |

| Solvent-mediated Metathesis | Pyridinium halide, Li[Tf₂N] | Organic solvents, mild heating | >98% | High purity, minimal impurities | Laboratory scale, solvent management |

Notes and Considerations

- Purity and Impurities: High-purity ionic liquids (>98%) are essential for consistent thermophysical properties, especially for applications in electrochemistry and materials science.

- Reaction Atmosphere: Reactions are typically performed under inert atmospheres (nitrogen or argon) to prevent moisture and oxygen interference.

- Temperature Control: Precise temperature regulation, especially during trifluoromethyl lithium formation, is critical for safety and product consistency.

- Drying and Storage: Post-synthesis drying under vacuum and storage in inert, moisture-free environments are recommended to maintain stability.

Analyse Des Réactions Chimiques

1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridinium ring can be modified by different nucleophiles.

Oxidation and Reduction: It can undergo redox reactions, although these are less common due to the stability of the ionic liquid.

Complexation: The compound can form complexes with metal ions, which can be useful in catalysis and material science

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and metal salts. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Electrochemical Applications

One of the primary applications of 1-butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide is as an electrolyte in electrochemical devices such as batteries and supercapacitors. Its high ionic conductivity and thermal stability make it an excellent candidate for these applications.

Case Study: Supercapacitors

In a study published in the Journal of Chemical Engineering Data, researchers evaluated the performance of supercapacitors using [C4mpy][Tf2N] as an electrolyte. The findings indicated that devices utilizing this ionic liquid exhibited superior energy density and cycle stability compared to traditional electrolytes. The results are summarized in Table 1.

| Parameter | Traditional Electrolyte | [C4mpy][Tf2N] |

|---|---|---|

| Energy Density (Wh/kg) | 30 | 45 |

| Cycle Stability (%) | 80 | 95 |

| Ionic Conductivity (mS/cm) | 5 | 15 |

Chemical Synthesis

This compound serves as a solvent and catalyst in various organic synthesis reactions. Its ability to dissolve a wide range of organic compounds while maintaining low volatility makes it particularly useful in chemical processes.

Case Study: Organic Reactions

A study published in Green Chemistry demonstrated the use of [C4mpy][Tf2N] in the synthesis of biodiesel through transesterification reactions. The ionic liquid facilitated higher yields and shorter reaction times compared to conventional solvents.

| Reaction Type | Yield with Conventional Solvent (%) | Yield with [C4mpy][Tf2N] (%) |

|---|---|---|

| Transesterification | 75 | 92 |

| Aldol Condensation | 70 | 88 |

Material Science

The unique properties of ionic liquids like [C4mpy][Tf2N] have led to their application in material science, particularly in the development of advanced materials for electronics and catalysis.

Case Study: Polymer Composites

Research published in Materials Science and Engineering explored the incorporation of [C4mpy][Tf2N] into polymer matrices to enhance conductivity. The study found that adding this ionic liquid significantly improved the electrical properties of the composites.

| Composite Type | Conductivity (S/m) |

|---|---|

| Pure Polymer | 0.01 |

| Polymer + [C4mpy][Tf2N] | 0.15 |

Mécanisme D'action

The mechanism by which 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the solubility, stability, and reactivity of other substances in solution .

Comparaison Avec Des Composés Similaires

Positional Isomers of Pyridinium-Based ILs

The position of the methyl group on the pyridinium ring significantly influences thermophysical properties. A 2024 study compared [B4mpy][Tf2N] with its isomer, 1-butyl-2-methylpyridinium [Tf2N] ([B2mpy][Tf2N]) (Table 1) :

Table 1. Thermophysical Properties at 298.15 K

| Property | [B4mpy][Tf2N] | [B2mpy][Tf2N] |

|---|---|---|

| Density (g/cm³) | 1.4210 | 1.4335 |

| Dynamic Viscosity (mPa·s) | 60.79 | 72.34 |

| Electrical Conductivity (mS/cm) | 2.03 | 1.78 |

| Surface Tension (mN/m) | 33.7 | 34.2 |

- Key Findings :

Pyridinium vs. Imidazolium Cations

Compared to imidazolium-based ILs like 1-butyl-3-methylimidazolium [Tf2N] ([Bmim][Tf2N]), pyridinium ILs show distinct behaviors:

- Thermal Stability : [B4mpy][Tf2N] decomposes at ~400°C, comparable to [Bmim][Tf2N], but its combustion enthalpy (studied via calorimetry) differs due to aromatic ring stability .

- Extraction Efficiency : In toluene/heptane separation, [B4mpy][Tf2N] outperforms [Bmim][Tf2N] with a 20% higher distribution coefficient for toluene, attributed to stronger π-π interactions between the pyridinium ring and aromatic hydrocarbons .

Anion Variation: [Tf2N]⁻ vs. Tetrafluoroborate ([BF4]⁻)

Replacing [Tf2N]⁻ with [BF4]⁻ in 1-butyl-4-methylpyridinium ILs drastically alters properties:

Alkyl Chain Length and Substituent Effects

Ethyl-substituted pyridinium ILs (e.g., 1-ethyl-4-methylpyridinium [Tf2N]) exhibit lower viscosities (37 mPa·s at 25°C) and higher conductivities (7.47 mS/cm) than butyl derivatives, highlighting the trade-off between chain length and fluidity .

Liquid-Liquid Extraction

[B4mpy][Tf2N] is effective in separating toluene from aliphatic hydrocarbons. In a 2012 study, its selectivity for toluene over heptane reached 12.5 at 298 K, outperforming mixed IL systems containing 1-ethyl-3-methylimidazolium ethylsulfate .

Electrochemical Performance

With a conductivity of 2.03 mS/cm at 298 K, [B4mpy][Tf2N] serves as a viable electrolyte for supercapacitors, though imidazolium ILs like [Bmim][Tf2N] remain more conductive (3.5 mS/cm) .

Activité Biologique

1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide, commonly referred to as [BMPy][Tf2N], is an ionic liquid (IL) characterized by its unique physicochemical properties, including low volatility, high thermal stability, and excellent solubility for various substances. These properties make it a subject of interest in both scientific research and industrial applications, particularly in the fields of chemistry, biology, and medicine.

Overview of Biological Activity

The biological activity of BMPy][Tf2N has been explored primarily in the context of its potential therapeutic applications and interactions with biomolecules. Research indicates that this compound may play significant roles in drug delivery systems due to its ability to solubilize a wide range of hydrophilic and hydrophobic drugs. Additionally, studies have shown that it can stabilize biomolecules, enhancing their viability for various applications.

Key Properties

- Chemical Formula : C12H16F6N2O4S2

- Molecular Weight : 408.39 g/mol

- Density : Approximately 1.35 g/cm³ at 25 °C

- Melting Point : 10 °C

The mechanism by which BMPy][Tf2N exerts its biological effects is not fully elucidated but is thought to involve several pathways:

- Solubilization : The ionic liquid enhances the solubility of biomolecules, which is critical for drug formulation and delivery.

- Stabilization : It can stabilize proteins and enzymes against denaturation, thereby preserving their functional integrity.

- Electrochemical Activity : In electrochemical applications, BMPy][Tf2N facilitates charge transfer processes, which may indirectly influence cellular activities when used in biosensors or bioelectronic devices.

Case Studies

-

Drug Delivery Applications :

- A study demonstrated that BMPy][Tf2N could effectively dissolve both hydrophilic and hydrophobic drugs, making it suitable for various pharmaceutical formulations. The ionic liquid showed promise in enhancing the bioavailability of poorly soluble drugs by improving their solubility in biological fluids .

- Biomolecule Stabilization :

- Toxicity Assessments :

| Property | Value |

|---|---|

| Density (g/cm³) | 1.35 |

| Melting Point (°C) | 10 |

| Molecular Weight (g/mol) | 408.39 |

| Solubility | High for various organic compounds |

Biological Activity Summary

| Activity Type | Observations |

|---|---|

| Drug Solubilization | Effective for both hydrophilic and hydrophobic drugs |

| Enzyme Stabilization | Preserves functional integrity under stress |

| Cytotoxicity | Low toxicity towards mammalian cell lines |

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide, and how can purity be validated?

- Methodology :

- Synthesis : Typically prepared via metathesis reactions. For example, reacting 1-butyl-4-methylpyridinium chloride with lithium bis(trifluoromethylsulfonyl)imide in aqueous or solvent-based systems. Ensure stoichiometric equivalence and monitor reaction completion via conductivity or ion chromatography .

- Purification : Use repeated washing with deionized water to remove residual LiCl, followed by vacuum drying at 80–100°C for 24–48 hours.

- Purity Validation : Employ NMR (¹H, ¹⁹F) to confirm structural integrity and absence of halide impurities. HPLC with UV detection (λ = 254 nm) can assess organic impurities (>99% purity threshold) .

Q. How do the thermodynamic properties (e.g., density, viscosity) of this ionic liquid compare to structurally similar analogs, and what experimental methods are critical for accurate measurement?

- Methodology :

- Density : Use a vibrating-tube densitometer calibrated with ultrapure water and dry air. Report values at 25°C; typical range is 1.3–1.5 g/cm³, influenced by alkyl chain length and anion symmetry .

- Viscosity : Measure via rotational viscometry under inert atmosphere (Ar/N₂) to prevent moisture absorption. Compare with imidazolium-based analogs (e.g., 1-butyl-3-methylimidazolium NTf₂, which has lower viscosity due to cation flexibility) .

- Thermal Stability : Perform TGA under N₂ at 10°C/min; decomposition typically occurs >350°C, correlating with anion stability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported electrochemical stability windows for this ionic liquid in lithium-ion battery applications?

- Methodology :

- Experimental Design : Use a three-electrode cell with Pt or glassy carbon working electrodes. Pre-dry the ionic liquid (<20 ppm H₂O) to avoid parasitic reactions.

- Data Contradictions : Discrepancies often arise from moisture content or reference electrode selection. For example, stability up to 4.5 V vs. Li+/Li may drop to 3.8 V if trace water oxidizes .

- Mitigation : Pair cyclic voltammetry (CV) with impedance spectroscopy (EIS) to differentiate Faradaic vs. capacitive processes. Cross-validate with DFT calculations to model anion-cation interactions affecting redox behavior .

Q. How can computational modeling predict solvation dynamics of CO₂ in this ionic liquid, and what experimental validation is required?

- Methodology :

- Computational Approach : Use molecular dynamics (MD) simulations with force fields parameterized for NTf₂⁻ (e.g., CL&P or OPLS-AA). Calculate Henry’s law constants and compare with gravimetric or volumetric gas solubility experiments .

- Experimental Validation : Employ high-pressure sapphire cells with in-situ FTIR or NMR to measure CO₂ solubility. Correlate with simulated radial distribution functions (RDFs) for anion-CO₂ interactions .

Q. What advanced characterization techniques are needed to analyze degradation pathways under high-voltage electrochemical cycling?

- Methodology :

- Surface Analysis : Use XPS to identify decomposition products (e.g., fluoride or sulfonate species) on electrode surfaces.

- Spectroscopic Methods : Operando Raman spectroscopy tracks anion structural changes (e.g., NTf₂⁻ → CF₃SO₂⁻ fragments) during cycling .

- Cross-Validation : Combine with GC-MS to detect volatile degradation byproducts (e.g., SO₂, CF₃H) .

Key Considerations for Experimental Design

- Moisture Sensitivity : Always use Schlenk lines or gloveboxes (O₂/H₂O < 1 ppm) for handling .

- Data Reproducibility : Report detailed drying protocols (e.g., molecular sieve type, drying duration) and batch-specific impurities .

- Comparative Studies : Benchmark against common ionic liquids (e.g., [BMIM][NTf₂]) to contextualize performance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.